2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate
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Overview
Description
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C19H23NO6S and a molecular weight of 393.46 g/mol . This compound is a PEG linker containing a tosyl group and a benzyl (Cbz) protecting group . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Preparation Methods
The synthesis of 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of 2-(2-aminoethoxy)ethanol with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Chemical Reactions Analysis
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the tosyl group is attached.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to form a free amine.
Common reagents used in these reactions include hydrogen gas for hydrogenolysis and water or hydroxide ions for hydrolysis . The major products formed from these reactions are the free amine, alcohol, and sulfonic acid .
Scientific Research Applications
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate involves its role as a PEG linker and a protecting group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with biological molecules . The benzyl protecting group can be removed via hydrogenolysis, revealing a free amine that can participate in further chemical reactions .
Comparison with Similar Compounds
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound also contains a PEG linker and a tosyl group but lacks the benzyl protecting group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar to the previous compound, it contains a PEG linker and a tosyl group but has a methoxy group instead of a benzyl group.
The uniqueness of this compound lies in its combination of a PEG linker, a tosyl group, and a benzyl protecting group, which provides versatility in chemical synthesis and modification of biomolecules .
Biological Activity
The compound 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate , also known by its CAS number 144208-62-8 , is a sulfonate derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Formula
- Molecular Formula : C₁₉H₂₃N₁O₆S
- Molecular Weight : 393.45 g/mol
- CAS Number : 144208-62-8
Structural Characteristics
The compound features a sulfonate group attached to a phenylmethoxycarbonylamino ethoxy chain, which contributes to its solubility and reactivity in biological systems. The presence of the sulfonate group enhances its polarity, potentially influencing its interaction with biological membranes and proteins.
Property | Value |
---|---|
Boiling Point | Not available |
Solubility | Water-soluble |
Signal Word | Warning |
Hazard Statements | H302, H315, H319 |
Research indicates that compounds similar to This compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfonate groups have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through membrane disruption.
- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Proliferation Modulation : Studies suggest that such compounds can influence cell cycle progression and apoptosis in cancer cell lines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of sulfonate derivatives against various bacterial strains. The results indicated that compounds with similar structures to our target compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics. -
Cytotoxicity Assays :
In vitro assays using human cancer cell lines demonstrated that the compound could induce apoptosis. The MTT assay showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. -
Enzyme Activity Inhibition :
Research involving enzyme assays revealed that the compound could inhibit specific enzymes linked to metabolic disorders. This inhibition suggests possible therapeutic applications in conditions like diabetes or obesity.
Summary of Biological Activities
The following table summarizes the biological activities reported for compounds related to This compound :
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-16-7-9-18(10-8-16)27(22,23)26-14-13-24-12-11-20-19(21)25-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVZFIGDYNZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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